![molecular formula C24H25N5O3 B2633439 3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1105212-05-2](/img/structure/B2633439.png)

3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

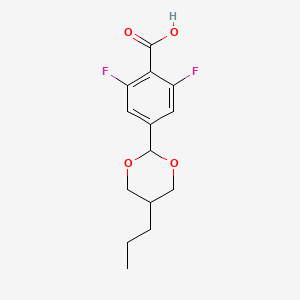

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set . The HOMO–LUMO energy gap was calculated at 5.19 eV .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated using various techniques . The HOMO–LUMO energy gap, a measure of the compound’s reactivity, was calculated at 5.19 eV . The compound was found to have low reactivity and a tendency to be stable .

Wissenschaftliche Forschungsanwendungen

Alpha 1 Adrenoceptor Affinity

Compounds with a structure similar to 3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one have been studied for their affinity to alpha 1 adrenoceptors. For instance, some derivatives showed potent ligand properties for these receptors, indicating potential applications in modulating alpha 1 adrenoceptor activities (Russo et al., 1991).

Potential Ligands for Cloned α1-Adrenoceptor Subtypes

These compounds have also been synthesized and tested for their affinity towards different subtypes of α1-adrenoceptors. Some showed good affinity and selectivity, particularly for the α1D-adrenoceptor subtype, suggesting their role in targeted receptor modulation (Romeo et al., 2001).

Antimicrobial Activity

Derivatives of this compound class have demonstrated significant antimicrobial activity against various microorganism strains. This suggests their potential use in developing new antimicrobial agents (Yurttaş et al., 2016).

Ligands for α1- and 5HT1A-Receptors

Certain derivatives have been identified as ligands for both α1-adrenoceptors and 5HT1A-receptors, indicating their dual receptor affinity which could be useful in neuromodulation or in treating neurological disorders (Romeo et al., 1993).

Potential Anti-Inflammatory and Analgesic Agents

These compounds have also been explored for their anti-inflammatory and analgesic properties. Some synthesized derivatives showed significant inhibition of COX-2 selectivity and demonstrated analgesic and anti-inflammatory activities, suggesting their utility in pain management and inflammation control (Abu‐Hashem et al., 2020).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

A class of analogues based on this chemical structure have been synthesized and evaluated for their effectiveness against HIV-1 reverse transcriptase, showing potential as non-nucleoside inhibitors in HIV treatment (Romero et al., 1994).

Crystal Structure Studies

These compounds have been subject to crystal structure studies to understand their conformation and interactions, which is crucial in drug design and predicting biological activity (Anthal et al., 2018).

Antimicrobial and Anticancer Activities

Some novel derivatives showed promising antimicrobial activities, with certain compounds demonstrating potential as anticancer agents against various cancer cell lines (Bektaş et al., 2007).

Tocolytic Activity

A synthesized compound related to this structure showed significant inhibition of contractions in uterine smooth muscle, indicating potential tocolytic activity, which might be relevant in managing preterm labor (Lucky & Omonkhelin, 2009).

Selective Anti-HIV-2 Activity

Certain β-carboline derivatives, structurally similar, displayed selective inhibition against the HIV-2 strain. This suggests a potential application in HIV-2 specific treatments or as a tool for studying HIV-2 biology (Ashok et al., 2015).

Selective 5-HT(1A) Agonists

New derivatives have been identified as highly selective and potent 5-HT(1A) agonists, suggesting potential application in treating mood disorders (Heinrich et al., 2004).

Eigenschaften

IUPAC Name |

3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-16-6-7-20-19(12-16)22-23(26-20)24(31)29(15-25-22)14-21(30)28-10-8-27(9-11-28)17-4-3-5-18(13-17)32-2/h3-7,12-13,15,26H,8-11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPGFFHGRQWOFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2633358.png)

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2633360.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)

![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)